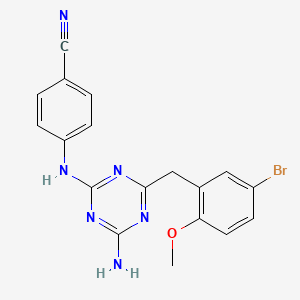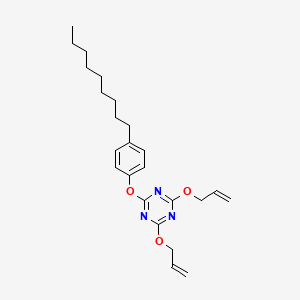
Benzonitrile, 4-((4-amino-6-((5-bromo-2-methoxyphenyl)methyl)-1,3,5-triazin-2-yl)amino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzonitrile, 4-((4-amino-6-((5-bromo-2-methoxyphenyl)methyl)-1,3,5-triazin-2-yl)amino)- is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a benzonitrile group attached to a triazine ring, which is further substituted with an amino group and a bromomethoxyphenyl group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzonitrile, 4-((4-amino-6-((5-bromo-2-methoxyphenyl)methyl)-1,3,5-triazin-2-yl)amino)- typically involves multiple steps. One common method includes the following steps:
Formation of the Triazine Ring: The triazine ring is synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines.
Introduction of the Bromomethoxyphenyl Group: The bromomethoxyphenyl group is introduced through a nucleophilic substitution reaction using 5-bromo-2-methoxybenzyl chloride.
Attachment of the Benzonitrile Group: The benzonitrile group is attached via a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
Benzonitrile, 4-((4-amino-6-((5-bromo-2-methoxyphenyl)methyl)-1,3,5-triazin-2-yl)amino)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromomethoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted triazine derivatives.
Wissenschaftliche Forschungsanwendungen
Benzonitrile, 4-((4-amino-6-((5-bromo-2-methoxyphenyl)methyl)-1,3,5-triazin-2-yl)amino)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of Benzonitrile, 4-((4-amino-6-((5-bromo-2-methoxyphenyl)methyl)-1,3,5-triazin-2-yl)amino)- involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects. The exact molecular pathways involved may vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Benzonitrile, 4-((4-amino-6-((5-chloro-2-methoxyphenyl)methyl)-1,3,5-triazin-2-yl)amino)-
- Benzonitrile, 4-((4-amino-6-((5-fluoro-2-methoxyphenyl)methyl)-1,3,5-triazin-2-yl)amino)-
- **Benzonitrile, 4-((4-amino-6-((5-iodo-2-methoxyphenyl)methyl)-1,3,5-triazin-2-yl)amino)-
Einzigartigkeit
Die Einzigartigkeit von 4-((4-Amino-6-((5-Brom-2-methoxyphenyl)methyl)-1,3,5-triazin-2-yl)amino)benzonitril liegt in seinem spezifischen Substitutionsmuster, das ihm besondere chemische und biologische Eigenschaften verleiht. Insbesondere das Vorhandensein der Brommethoxyphenylgruppe kann die Reaktivität der Verbindung und ihre Wechselwirkung mit biologischen Zielstrukturen beeinflussen, was sie zu einer wertvollen Verbindung für Forschung und industrielle Anwendungen macht.
Eigenschaften
CAS-Nummer |
205381-68-6 |
|---|---|
Molekularformel |
C18H15BrN6O |
Molekulargewicht |
411.3 g/mol |
IUPAC-Name |
4-[[4-amino-6-[(5-bromo-2-methoxyphenyl)methyl]-1,3,5-triazin-2-yl]amino]benzonitrile |
InChI |
InChI=1S/C18H15BrN6O/c1-26-15-7-4-13(19)8-12(15)9-16-23-17(21)25-18(24-16)22-14-5-2-11(10-20)3-6-14/h2-8H,9H2,1H3,(H3,21,22,23,24,25) |
InChI-Schlüssel |
NZZOTAOAONSNOO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)Br)CC2=NC(=NC(=N2)NC3=CC=C(C=C3)C#N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-Butylphenyl)-4-[(2-chlorophenyl)azo]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B12675846.png)








![N-methyl-N-[(E)-(1-methylpyridin-1-ium-4-yl)methylideneamino]aniline;sulfate](/img/structure/B12675915.png)




